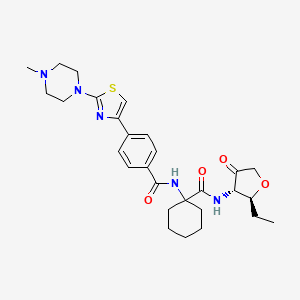
Bbdhq
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bbdhq, also known by its chemical name 4-(4-Bromobenzylidene)-2,3-dimethyl-1-phenyl-1H-quinolin-6-ol, is a selective inhibitor of monoamine oxidase B (MAO-B).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bbdhq typically involves the condensation of 4-bromobenzaldehyde with 2,3-dimethyl-1-phenylquinolin-6-ol under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and the mixture is refluxed in a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
Bbdhq undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted quinoline derivatives.
科学研究应用
Bbdhq has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies related to enzyme inhibition, particularly MAO-B inhibition.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s disease.
作用机制
Bbdhq exerts its effects by selectively inhibiting monoamine oxidase B (MAO-B). This enzyme is responsible for the breakdown of monoamine neurotransmitters such as dopamine. By inhibiting MAO-B, this compound increases the levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease. The molecular targets of this compound include the active site of MAO-B, where it binds and prevents the enzyme from catalyzing the oxidation of monoamines .
相似化合物的比较
Similar Compounds
Selegiline: Another selective MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A more potent MAO-B inhibitor with similar applications.
Safinamide: A reversible MAO-B inhibitor with additional properties as a glutamate release inhibitor.
Uniqueness
Bbdhq is unique due to its specific chemical structure, which allows for selective inhibition of MAO-B without affecting other enzymes. This selectivity reduces the risk of side effects and makes it a valuable tool in scientific research and potential therapeutic applications .
属性
分子式 |
C16H14BrNO2 |
|---|---|
分子量 |
332.19 g/mol |
IUPAC 名称 |
7-[(3-bromophenyl)methoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C16H14BrNO2/c17-13-3-1-2-11(8-13)10-20-14-6-4-12-5-7-16(19)18-15(12)9-14/h1-4,6,8-9H,5,7,10H2,(H,18,19) |
InChI 键 |
MHQJPPPGGALWQB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


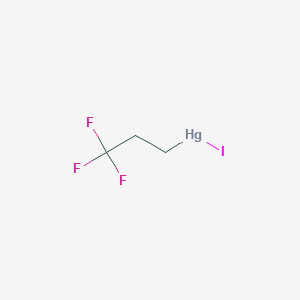
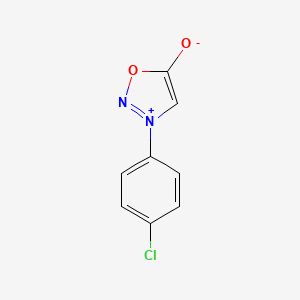
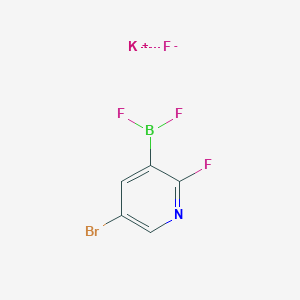
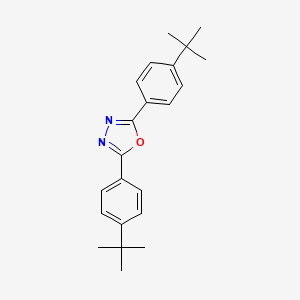
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene](/img/structure/B14748551.png)
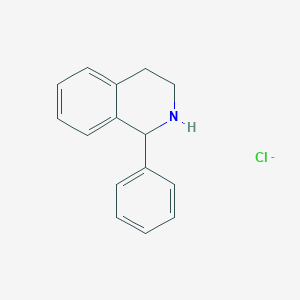
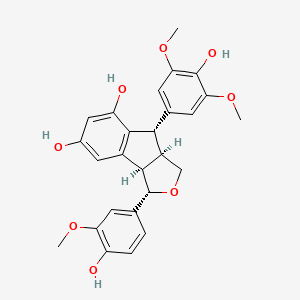
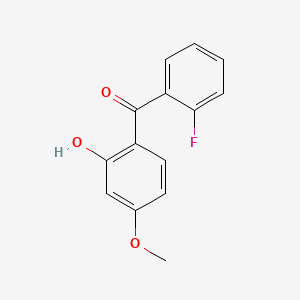
![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)
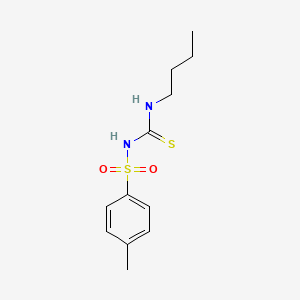

![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)
